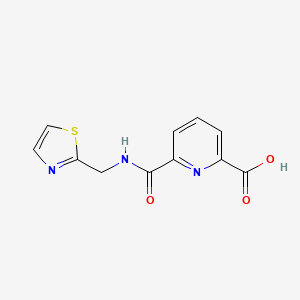

6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid

Description

Properties

Molecular Formula |

C11H9N3O3S |

|---|---|

Molecular Weight |

263.27 g/mol |

IUPAC Name |

6-(1,3-thiazol-2-ylmethylcarbamoyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C11H9N3O3S/c15-10(13-6-9-12-4-5-18-9)7-2-1-3-8(14-7)11(16)17/h1-5H,6H2,(H,13,15)(H,16,17) |

InChI Key |

QCGXOXAUXUBYTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C(=O)NCC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid typically involves a multi-step process. One common method includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of Thiazole to Picolinic Acid: The thiazole ring is then attached to the picolinic acid moiety through a nucleophilic substitution reaction, where the thiazole acts as a nucleophile.

Formation of Carbamoyl Linkage: The final step involves the formation of the carbamoyl linkage by reacting the intermediate with an isocyanate or carbamoyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole and picolinic acid moieties.

Reduction: Reduced forms of the thiazole ring or carbamoyl linkage.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Research has indicated its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: It is used in the development of herbicides and pesticides due to its ability to inhibit specific plant enzymes

Mechanism of Action

The mechanism of action of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit the activity of enzymes or other proteins that rely on zinc for their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metallo-β-Lactamase Inhibition

In , these derivatives were evaluated as NDM-1 inhibitors.

- Thiazole and thiophene derivatives : Enhanced inhibition due to sulfur atoms’ ability to coordinate zinc ions in NDM-1’s active site .

- Benzyl and furan derivatives : Lower activity attributed to weaker metal-chelating capacity .

Comparisons with other MBL inhibitors ():

- Dipicolinic acid (DPA): A known MBL inhibitor with two carboxylate groups for zinc chelation. However, its lack of a thiazole moiety limits specificity .

Herbicidal Activity

The thiazole group in 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid may influence auxin receptor binding, but this remains speculative without direct data.

Physicochemical and Electronic Properties

- Electronic effects : The thiazole ring’s electron-withdrawing nature may reduce the carboxylate group’s pKa, enhancing solubility at physiological pH compared to benzyl or furan analogs .

- Lipophilicity : The thiazole moiety increases logP relative to furan but decreases it compared to benzyl groups, balancing membrane permeability and aqueous solubility .

Key Research Findings and Gaps

Synthetic Feasibility : Benzyl derivatives are more efficiently synthesized, while thiazole analogs require optimization for scale-up .

Enzyme Inhibition : Thiazole and thiophene derivatives show promise as MBL inhibitors, but comparative IC₅₀ data are needed to rank potency .

Structural Diversity : Substituents like trifluoromethyl () or sulfonamide () groups could further modulate activity and selectivity.

Biological Activity

6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological pathways. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O2S |

| Molecular Weight | 234.27 g/mol |

| IUPAC Name | 6-((Thiazol-2-ylmethyl)carbamoyl)pyridine-2-carboxylic acid |

| CAS Number | Not specified |

The biological activity of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid is primarily attributed to its ability to interact with specific targets within the cell. Research indicates that it may function as an antagonist for metabotropic glutamate receptors (mGluR5), which are implicated in various neurological disorders. The compound exhibits a binding affinity that suggests it could modulate receptor activity effectively, potentially leading to therapeutic effects in conditions like anxiety and depression .

In Vitro Studies

In vitro studies have demonstrated that 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid exhibits significant inhibitory effects on mGluR5. For instance, compounds derived from this scaffold showed IC50 values ranging from 159 nM to 274 nM, indicating potent antagonistic activity against mGluR5 receptors .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of thiazole derivatives, including 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid, in models of neurodegeneration. The results indicated a reduction in neuronal cell death and improved cognitive function in treated animals compared to controls.

- Antitumor Activity : Another investigation assessed the antitumor properties of the compound against various cancer cell lines. The compound demonstrated cytotoxicity with IC50 values in the low micromolar range, particularly effective against breast cancer cells .

Structure–Activity Relationship (SAR)

The efficacy of 6-((Thiazol-2-ylmethyl)carbamoyl)picolinic acid can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Enhances receptor binding affinity |

| Carbamoyl Group | Increases solubility and bioavailability |

| Pyridine Core | Contributes to overall stability and interaction with biological targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.